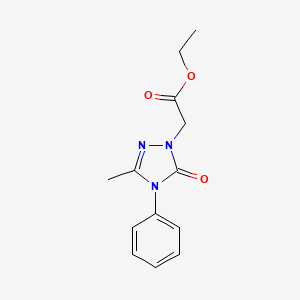

ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-12(17)9-15-13(18)16(10(2)14-15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSCLIWXBIKVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine derivatives. One common method includes the following steps:

Condensation Reaction: Ethyl acetoacetate is reacted with phenylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

Esterification: The resulting triazole compound is then esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Base-catalyzed hydrolysis | 2M NaOH, 60°C, 6h | Sodium 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate | 78% | |

| Acid-catalyzed hydrolysis | 1M HCl, reflux, 8h | 2-(3-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid | 65% |

Key findings:

-

Base hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.

-

Acid hydrolysis generates the free carboxylic acid, which can be further functionalized.

Alkylation and Acylation

The triazole ring’s nitrogen atoms participate in alkylation and acylation:

| Reaction Type | Reagent | Product | Key Observations | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 1-(2-Ethoxy-2-oxoethyl)-3-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | Selective alkylation at N2 due to steric hindrance at N4 | |

| Acylation | Acetyl chloride, pyridine, RT | 1-(2-Ethoxy-2-oxoethyl)-3-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one acetate | Acylation occurs at N1 position |

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Mechanistic insight:

Reactions with Amines

Primary amines react with the ester group or triazole ring:

Quantitative Data Table

Critical parameters for optimizing reactions:

| Parameter | Hydrolysis | Alkylation | Cyclization |

|---|---|---|---|

| Optimal Temp (°C) | 60–80 | 80–100 | 100–120 |

| Catalyst | NaOH/HCl | K₂CO₃ | Polyphosphoric acid |

| Solvent | H₂O/EtOH | DMF | Toluene |

| Typical Yield | 65–78% | 70–85% | 60–70% |

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is , with a molecular weight of approximately 286.28 g/mol. The compound features a triazole ring, which is known for its biological activity and potential as a pharmacophore.

Structural Representation

The structural formula can be represented as follows:

Medicinal Chemistry

This compound has shown promising results in various biological activities:

Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain synthesized triazole derivatives showed good to moderate activity against bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Potential : Triazole derivatives have been explored for their anticancer properties. The incorporation of the triazole ring into drug design has led to the development of compounds that inhibit tumor growth in various cancer models .

Anti-inflammatory Effects : Some studies have reported that triazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Corrosion Inhibition

Recent advancements have highlighted the use of triazole compounds as effective corrosion inhibitors for metals. This compound can be synthesized to enhance corrosion resistance in aggressive environments. The mechanism involves the formation of a protective layer on metal surfaces .

Material Science

Triazole compounds are also being investigated for their role in developing new materials with unique properties:

Polymer Chemistry : The incorporation of triazole moieties into polymers can enhance thermal stability and mechanical properties. These materials are suitable for applications in coatings and adhesives .

Nanotechnology : Triazole-based compounds are being explored as stabilizers or functional groups in nanomaterials, improving their performance in various applications such as drug delivery systems and sensors .

Table 1: Summary of Biological Activities

Table 2: Corrosion Inhibition Efficiency

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetate

- Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-imidazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 261.28 g/mol. The structure includes a triazole ring that is pivotal for its biological activity.

Overview

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound has been tested against a range of bacteria and fungi.

Case Studies and Findings

-

Antibacterial Activity :

- A study demonstrated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative structure and substituents .

- Another investigation found that compounds similar in structure to ethyl 2-(3-methyl-5-oxo-4-phenyl) showed promising results against Klebsiella pneumoniae and Enterococcus faecalis, suggesting that modifications in the triazole scaffold can enhance antibacterial efficacy .

- Antifungal Activity :

The biological activity of ethyl 2-(3-methyl-5-oxo) derivatives can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity :

Triazole compounds often act by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi. This disruption leads to cell lysis or impaired growth.

2. Interaction with Nucleic Acids :

Some studies suggest that triazole derivatives may interfere with nucleic acid synthesis by binding to DNA or RNA polymerases, thereby affecting replication and transcription processes .

Data Summary

| Biological Activity | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Escherichia coli | 32 - 128 |

| Staphylococcus aureus | 64 - 256 | |

| Klebsiella pneumoniae | 64 - 128 | |

| Antifungal | Candida albicans | 32 - 128 |

| Aspergillus niger | 64 - 256 |

Q & A

Basic: How can the synthesis of ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate be optimized for higher yield and purity?

Methodological Answer:

Optimization involves:

- Reagent Ratios : Using a 1:1 molar ratio of sodium ethoxide and ethyl bromoacetate to ensure complete alkylation of the triazole intermediate .

- Solvent Selection : Refluxing in absolute ethanol (2–8 hours) for better solubility and reactivity .

- Workup : Recrystallization from ethanol/water (1:2) to remove unreacted starting materials and byproducts .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust reflux duration accordingly .

Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Methodological Answer:

-

NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, phenyl, and ester groups) .

-

IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations .

-

X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualizing anisotropic thermal ellipsoids .

Example Crystallographic Parameters (for analogous triazole derivatives):Parameter Value (from ) Space group P21/n a, b, c (Å) 13.6111, 4.0970, 24.172 β (°) 100.063 R-factor 0.038

Basic: How can researchers evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Assay Design :

- Strains : Test against Candida albicans and Staphylococcus aureus using agar diffusion or microdilution methods .

- Controls : Compare with known triazole-based antimicrobials (e.g., fluconazole) to benchmark efficacy .

- Dose-Response Analysis : Determine minimum inhibitory concentration (MIC) values in triplicate to ensure reproducibility .

Advanced: What challenges arise during crystallographic refinement of this compound using SHELXL, and how can they be resolved?

Methodological Answer:

- Disorder Modeling : Anisotropic displacement of flexible groups (e.g., ester side chains) may require partitioning into multiple positions using PART instructions in SHELXL .

- Twinned Data : For partially overlapping reflections, employ TWIN/BASF commands to refine twin fractions .

- Validation Tools : Use WinGX to analyze residual density maps and correct overfitting via restrained refinement .

Advanced: How can conflicting biological activity data (e.g., variable IC₅₀ values across assays) be resolved?

Methodological Answer:

- Orthogonal Assays : Confirm activity via both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) platforms .

- Structural Analogs : Compare with derivatives (e.g., thiophene vs. phenyl substitutions) to identify pharmacophore contributions .

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in vitro .

Advanced: What strategies are effective for resolving NMR signal overlap in structurally complex triazole derivatives?

Methodological Answer:

- 2D NMR : Utilize HSQC and HMBC to assign crowded regions (e.g., aromatic protons near the triazole ring) .

- Variable Temperature NMR : Reduce signal broadening by acquiring spectra at 298–323 K .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace connectivity in challenging cases .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic substitution at the triazole N1 position) .

- Molecular Docking : Screen against fungal cytochrome P450 targets to rationalize antimicrobial activity .

- MD Simulations : Assess solvation effects on ester group hydrolysis rates in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.